molecular formula C8H3Br2NO2 B1301140 5,7-dibromo-1H-indole-2,3-dione CAS No. 6374-91-0

5,7-dibromo-1H-indole-2,3-dione

Cat. No. B1301140
CAS RN: 6374-91-0
M. Wt: 304.92 g/mol
InChI Key: QCTZEHIRXZGGSD-UHFFFAOYSA-N
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Description

The compound 5,7-dibromo-1H-indole-2,3-dione is a derivative of 1H-indole-4,7-dione, which has been the subject of research due to its biological activity. The core structure of 1H-indole-4,7-dione has been identified as a promising scaffold for the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is implicated in tumor immune escape mechanisms . Additionally, derivatives of 1H-indole-4,7-dione have been synthesized and evaluated for their antifungal activity, showing effectiveness against various fungi, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger . This suggests that 5,7-dibromo-1H-indole-2,3-dione could potentially share similar biological properties.

Synthesis Analysis

The synthesis of 1H-indole-4,7-dione derivatives involves the design and creation of compounds based on the core structure of known bioactive molecules, such as Exiguamine A and Tsitsikammamines . The process typically includes the introduction of various substituents to the indole core to enhance the biological activity and specificity of the compounds. Although the specific synthesis of 5,7-dibromo-1H-indole-2,3-dione is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed to introduce bromine atoms at the 5 and 7 positions of the indole ring.

Molecular Structure Analysis

The molecular structure of 1H-indole-4,7-dione derivatives is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of substituents, such as pyridinyl groups, has been shown to be significant in the activity of these molecules as IDO1 inhibitors . The addition of bromine atoms in the 5,7-dibromo-1H-indole-2,3-dione would likely influence the electronic properties of the molecule, potentially affecting its binding affinity and inhibitory activity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5,7-dibromo-1H-indole-2,3-dione are not directly reported, the properties of 1H-indole-4,7-dione derivatives can be generally described. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. The introduction of bromine atoms would increase the molecular weight and could affect the solubility and melting point of the compound. The antifungal activity of 1H-indole-4,7-diones suggests that they have the ability to interact with biological targets, which could be attributed to their chemical properties .

Scientific Research Applications

Synthesis and Organic Chemistry

5,7-Dibromo-1H-indole-2,3-dione is a compound that has been utilized in various organic synthesis processes. It serves as a precursor in the preparation of diverse heterocyclic compounds, including indoles and quinolines, and is used in drug synthesis (Parrick, Yahya, Ijaz, & Yizun, 1989). Additionally, its derivatives have shown activity against cancer cell lines, leading to further development of structure-activity relationships (Matesic et al., 2008).

Biological and Pharmacological Properties

5,7-Dibromo-1H-indole-2,3-dione's structure has been studied for its biological and pharmacological properties. The compound has been identified in mammalian tissues and is known to modulate biochemical processes. Its versatile bioactivity includes potential uses in drug development, particularly in synthesizing a variety of biologically active molecules (Garden & Pinto, 2001).

Chemosensor Applications

This compound has garnered attention in the field of chemosensors due to its functional groups, which allow for binding and chelating metal ions. Specifically, 1H-indole-2,3-dione has demonstrated high sensing capability and selectivity in detecting Fe3+ ions, showcasing its potential as a fluorescent chemosensor agent (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Anticorrosion and Antibacterial Applications

The compound has been studied for its anticorrosion and antibacterial properties. Indole-2,3-dione derivatives have shown effectiveness as inhibitors against metal corrosion in acid media, and some derivatives also exhibit antibacterial activities (Miao, 2014).

Antituberculosis Activity

Derivatives of 5,7-dibromo-1H-indole-2,3-dione have been synthesized and evaluated for their antituberculosis activity. Some derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis, contributing to the understanding of structure-antituberculosis activity relationships (Karalı et al., 2007).

Electronic and Molecular Structure Analysis

Research on the molecular and electronic structures of 5,7-dibromo-1H-indole-2,3-dione and its derivatives has provided insights into their physical and chemical properties. These studies are crucial for understanding the interaction mechanisms of these compounds in various applications (Qachchachi et al., 2016).

Safety And Hazards

5,7-dibromo-1H-indole-2,3-dione has no obvious toxicity under general conditions of use, but it is still necessary to pay attention to safe operation and avoid direct contact with skin and eyes . When handling or handling the compound, it is recommended to wear protective gloves and glasses . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

5,7-dibromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTZEHIRXZGGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365226
Record name 5,7-dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dibromo-1H-indole-2,3-dione

CAS RN

6374-91-0
Record name 5,7-Dibromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6374-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dibromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6374-91-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Matesic, JM Locke, KL Vine, M Ranson, JB Bremner… - Tetrahedron, 2012 - Elsevier
To further expand the structure–cytotoxic activity relationships of isatin derivatives and to reduce flexibility in substituent groups at nitrogen, 20 analogues incorporating a ring system …
Number of citations: 59 www.sciencedirect.com
K Kehn-Hall, A Narayanan, L Lundberg, G Sampey… - PloS one, 2012 - journals.plos.org
Alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV), cause disease in both equine and humans that exhibit overt encephalitis in a significant percentage of cases. …
Number of citations: 64 journals.plos.org
K Kehn-Hall, I Guendel, L Carpio, L Skaltsounis… - Virology, 2011 - Elsevier
The HIV-1 protein Tat is a critical regulator of viral transcription and has also been implicated as a mediator of HIV-1 induced neurotoxicity. Here using a high throughput screening assay…
Number of citations: 30 www.sciencedirect.com
L Matesic, JM Locke, K Vine, M Ranson, JB Bremner - Synthesis - academia.edu
To further expand the structure–cytotoxic activity relationships of isatin derivatives and to reduce flexibility in substituent groups at nitrogen, 20 analogues incorporating a ring system …
Number of citations: 3 www.academia.edu
N Karalı, A Akdemir, F Göktaş, PE Elma… - Bioorganic & Medicinal …, 2017 - Elsevier
Human carbonic anhydrases IX and XII are upregulated in many tumors and form a novel target for new generation anticancer drugs. Here we report the synthesis of novel 2-indolinone …
Number of citations: 32 www.sciencedirect.com
I Guendel, S Iordanskiy, R Van Duyne… - Journal of …, 2014 - Am Soc Microbiol
The implementation of new antiretroviral therapies targeting transcription of early viral proteins in postintegrated HIV-1 can aid in overcoming current therapy limitations. Using high-…
Number of citations: 30 journals.asm.org
S Panga, NK Podila, V Ciddi - Journal of Heterocyclic …, 2019 - Wiley Online Library
A series of new isatin–mesalamine conjugates (9a–g) were synthesized via conjugation of isatin (3a) and its derivatives (3b–3d, 4, 5, and 6) with mesalamine (7) by using chloroacetyl …
Number of citations: 3 onlinelibrary.wiley.com
Z Malinowski, E Fornal, M Nowak, R Kontek… - Monatshefte für Chemie …, 2015 - Springer
A series of 6-substituted quinazolinone derivatives were prepared by the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols, in the presence of a Pd(OAc) 2 /…
Number of citations: 15 link.springer.com
BB Semenov, KA Novikov, AN Spitsin, VN Azev… - Chemistry of Natural …, 2004 - Springer
A diastereotopic Pictet—Spengler reaction was performed to form previously unknown 1- and 1,1-substituted 4-phenyl-β-carbolines based on β-phenyltryptamine, aldehydes of various …
Number of citations: 15 link.springer.com

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